2-Chloro-5-carboxyphenylboronic acid
Overview
Description
2-Chloro-5-carboxyphenylboronic acid is a chemical compound . It is also known as 5-Carboxy-2-chlorophenylboronic acid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-carboxyphenylboronic acid is C7H6BClO4 . The molecular weight is 200.38 g/mol .Chemical Reactions Analysis
Boronic esters, including 2-Chloro-5-carboxyphenylboronic acid, can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . A specific reaction involving boronic esters is the Suzuki–Miyaura coupling .Scientific Research Applications
It’s also important to note that the use of this compound in scientific research would likely be highly specific to the particular research project and could vary widely depending on the field of study and the specific research objectives .
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : Pinacol boronic esters, including potentially “2-Chloro-5-carboxyphenylboronic acid”, are used in a process called catalytic protodeboronation . This process is not well developed, but it’s a valuable building block in organic synthesis .
- Method of Application : The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : Boron reagents, including potentially “2-Chloro-5-carboxyphenylboronic acid”, are used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : Pinacol boronic esters, including potentially “2-Chloro-5-carboxyphenylboronic acid”, are used in a process called catalytic protodeboronation . This process is not well developed, but it’s a valuable building block in organic synthesis .
- Method of Application : The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. It was also used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : Boron reagents, including potentially “2-Chloro-5-carboxyphenylboronic acid”, are used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety And Hazards
properties
IUPAC Name |
3-borono-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWKFSVFMUWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590367 | |
Record name | 3-Borono-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-carboxyphenylboronic acid | |
CAS RN |
913835-75-3 | |
Record name | 3-Borono-4-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Borono-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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